Chain-Length-Dependent Tissue Accumulation: C7 Resides at the Pharmacokinetic Threshold Between Excretion and Bioaccumulation
In a controlled in vivo mouse study using an electrochemically fluorinated AFFF mixture, high-resolution mass spectrometry screening of liver and kidney tissue revealed accumulation of longer-chain (C7 and C8) perfluoroalkyl sulfonamides (FASAs) that were not detected in urine, whereas shorter-chain (C4–C6) FASAs were excreted as N-glucuronide conjugates. In vitro liver S9 fraction assays further demonstrated that shorter-chain (C4) FASAs underwent substantially greater N-glucuronidation over 120 min than longer-chain (C8) FASAs. The C7 homologue (N-EtFHpSA) occupies the critical boundary between these two distinct elimination pathways, implying that its tissue-residence half-life is intermediate between the rapidly excreted C6 and the strongly retained C8 congeners. For the C8 comparator N-EtFOSA (sulfluramid), >95% depletion was observed in rat and polar bear liver microsomes within 90 min via N-deethylation to FOSA, with the FOSA metabolite showing insignificant depletion and no PFOS formation, confirming metabolic trapping of the C8 scaffold. No equivalent microsomal depletion data are available for the C7 N-ethyl derivative, but the chain-length-dependent glucuronidation trend predicts a shorter tissue half-life relative to the C8 compound [1].
| Evidence Dimension | In vivo tissue accumulation vs. urinary excretion and in vitro N-glucuronidation rate as a function of perfluoroalkyl chain length |
|---|---|
| Target Compound Data | C7 FASA detected in mouse liver and kidney; not detected in urine (qualitative, N-EtFHpSA inferred from FASA class behaviour) |
| Comparator Or Baseline | C8 FASA: accumulated in liver/kidney, absent from urine; C4–C6 FASA: excreted in urine as FASA-N-glus (up to 33% of total excreted FASAs); C4 FASA conjugated to a much greater extent than C8 FASA in 120-min mouse liver S9 incubation [1] |
| Quantified Difference | C7 and C8 FASAs are tissue-accumulating; C4–C6 are renally excreted. The C7 homologue resides at the chain-length threshold where glucuronidation capacity becomes insufficient for complete elimination. For C8 N-EtFOSA specifically: >95% depletion in rat microsomes in 90 min at 23 pmol min⁻¹ mg⁻¹ protein; polar bear ≈ rat; ringed seal ~65%; beluga whale negligible [2]. |
| Conditions | B6C3F1 mice dosed with ECF AFFF at 0–5 mg kg⁻¹ day⁻¹ for 10 days + 6-day depuration; high-resolution mass spectrometry of urine, liver, and kidney; mouse liver S9 fraction in vitro glucuronidation assay (120 min) [1]. Rat (Wistar-Han), polar bear, beluga whale, and ringed seal liver microsomes; N-EtFOSA at 38 nM; 90-min incubation [2]. |
Why This Matters
For environmental monitoring laboratories and toxicological risk assessors, the C7 N-ethyl sulfonamide cannot be used interchangeably with the C8 analogue because the two homologues occupy different positions on the bioaccumulation–excretion continuum, affecting both analytical method validation requirements and hazard classification.
- [1] Dukes, D.A. and McDonough, C.A. (2024). N-glucuronidation and Excretion of Perfluoroalkyl Sulfonamides in Mice Following Ingestion of Aqueous Film-Forming Foam. Environmental Toxicology and Chemistry, 43(11), 2274–2284. DOI: 10.1002/etc.5939. View Source
- [2] Letcher, R.J. et al. (2014). Comparative hepatic in vitro depletion and metabolite formation of major perfluorooctane sulfonate precursors in Arctic polar bear, beluga whale, and ringed seal. Chemosphere, 112, 225–231. DOI: 10.1016/j.chemosphere.2014.04.022. PMID: 25048910. View Source
